molecular formula C5H9NO2 B8421170 Ethyl 2-(methylideneamino)acetate

Ethyl 2-(methylideneamino)acetate

Cat. No.: B8421170
M. Wt: 115.13 g/mol
InChI Key: RFRXWABRBNUAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(methylideneamino)acetate is an α-amino acid derivative characterized by a methylideneamino (–N=CH–) group attached to the α-carbon of an ethyl acetate backbone. The methylideneamino group facilitates nucleophilic addition reactions, making it a versatile intermediate in pharmaceutical and agrochemical syntheses .

Properties

IUPAC Name

ethyl 2-(methylideneamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-8-5(7)4-6-2/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRXWABRBNUAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Ethyl 2-(methylideneamino)acetate and its analogues differ primarily in substituents attached to the amino or ester moieties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Properties References
This compound C₅H₉NO₂ 115.13 g/mol Methylideneamino, ester Intermediate for heterocyclic synthesis
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate C₁₉H₁₈N₂O₂ 306.36 g/mol Imidazole, ester Anticancer agent (in vitro studies)
Ethyl 2-[(4-chlorobenzoyl)thio]acetate (I) C₁₁H₁₁ClO₃S 258.72 g/mol Thioester, chloroaryl Snake venom enzyme inhibition
Ethyl 2-(diethylamino)-2-phenylacetate C₁₄H₂₁NO₂ 235.32 g/mol Diethylamino, phenyl, ester Chiral resolution agent
Ethyl 2-amino-2-cyanoacetate C₅H₈N₂O₂ 128.13 g/mol Amino, cyano, ester Precursor for peptidomimetics

Pharmaceutical Intermediates

This compound derivatives are critical in synthesizing spirocyclic compounds for kinase inhibitors. For example, methyl 1-[[[2,3-difluorophenyl]methylideneamino]cyclobutane-1-carboxylate (a close analogue) is reduced to secondary amines for anticoagulant candidates (LCMS: m/z 411.5 [M+H]⁺) .

Enzyme Inhibition

Thioester derivatives (e.g., Ethyl 2-[(3-nitrobenzoyl)thio]acetate) inhibit snake venom metalloproteinases (Ki = 0.8–2.1 μM) by forming stable acyl-enzyme intermediates .

Material Science

Crystallographic studies of Ethyl 2-[(2-hydroxybenzylidene)amino]acetate reveal intramolecular hydrogen bonds (O3–C16–O2A = −76°), stabilizing its planar conformation for coordination chemistry .

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